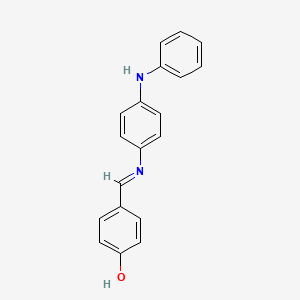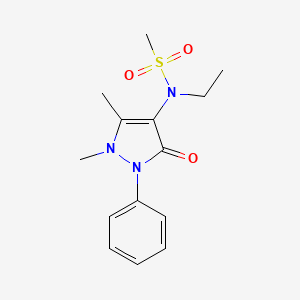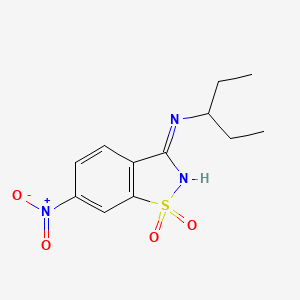
4-((4-(Phenylamino)Phenylimino)Methyl)Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol is a Schiff base compound known for its unique chemical structure and properties. This compound is characterized by the presence of an imine group (C=N) and a phenolic hydroxyl group, making it an interesting subject for various chemical and industrial applications. It is often synthesized for its potential use as an antioxidant in hydrocarbon fuels and other applications.
Preparation Methods
The synthesis of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol typically involves a Schiff base condensation reaction. This reaction is carried out by reacting 4-aminophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions usually include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization.
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields.
Chemical Reactions Analysis
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group results in the formation of quinones, while reduction of the imine group yields the corresponding amine.
Scientific Research Applications
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic and electronic properties.
Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its potential to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is used as an antioxidant additive in hydrocarbon fuels to improve their thermal-oxidative stability. This helps in extending the shelf life and performance of fuels.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The imine group (C=N) and phenolic hydroxyl group play crucial roles in this process by stabilizing the intermediate antioxidant radicals through conjugation and electron-donation effects.
Comparison with Similar Compounds
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol can be compared with other Schiff base compounds such as:
2-methoxy-4-(((4-(phenylamino)phenyl)imino)methyl)phenol: Similar in structure but with a methoxy group, which can influence its reactivity and antioxidant properties.
2-methoxy-4-(((4-(phenylamino)phenyl)amino)methyl)phenol: Contains an additional amine group, which can enhance its antioxidant activity through additional hydrogen donation sites.
These similar compounds highlight the versatility and potential modifications that can be made to the Schiff base structure to tailor its properties for specific applications.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[(4-anilinophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-12-6-15(7-13-19)14-20-16-8-10-18(11-9-16)21-17-4-2-1-3-5-17/h1-14,21-22H |
InChI Key |
VDLJAOBPFPHSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534025.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11534033.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534040.png)
![4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile](/img/structure/B11534041.png)
![4-methyl-N'-{[2-methyl-5-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11534046.png)
![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)
![6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11534079.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)


![Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate](/img/structure/B11534113.png)
